4-Ethynyl-3-isopropylpyridine
Description
4-Ethynyl-3-isopropylpyridine is a pyridine derivative featuring an ethynyl (-C≡CH) group at the 4-position and an isopropyl (-CH(CH₃)₂) substituent at the 3-position. This compound combines the aromatic pyridine ring with substituents that confer distinct electronic and steric properties. The ethynyl group is electron-withdrawing due to its sp-hybridized carbon, while the isopropyl group is electron-donating via inductive effects, creating a unique electronic profile. Potential applications include medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., ligands in catalysis) .
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-ethynyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-4-9-5-6-11-7-10(9)8(2)3/h1,5-8H,2-3H3 |
InChI Key |
HLJXJWULKCZMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-isopropylpyridine typically involves the alkylation of pyridine derivatives. One common method is the catalytic alkylation of pyridine with methanol and dimethyl ether under high-pressure conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods: Industrial production of 4-Ethynyl-3-isopropylpyridine may involve large-scale catalytic alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-3-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in substitution reactions, such as the Ullmann reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Catalysts like copper and palladium are employed in Ullmann and Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Substitution: Various substituted pyridine derivatives depending on the reactants used.
Scientific Research Applications
4-Ethynyl-3-isopropylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-isopropylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with active sites of enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into hydrophobic pockets of target proteins, influencing their function .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 4-Ethynyl-3-isopropylpyridine with structurally related pyridine compounds:
*Estimated based on substituent contributions.
Key Observations :
- Electronic Effects : The ethynyl group in 4-Ethynyl-3-isopropylpyridine increases electrophilicity at the pyridine ring compared to 3-Acetylpyridine’s electron-withdrawing acetyl group. This enhances reactivity in nucleophilic aromatic substitution .
- Solubility : The unprotected ethynyl group in the target compound improves water solubility (~50 g/L) relative to the trimethylsilyl (TMS)-protected analog (<1 g/L), which is highly hydrophobic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
